molecular formula C14H17N3OS B2485073 N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(ethylthio)benzamide CAS No. 1171357-75-7

N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(ethylthio)benzamide

Cat. No.: B2485073
CAS No.: 1171357-75-7
M. Wt: 275.37
InChI Key: BCKPSKYPOYFSTH-UHFFFAOYSA-N
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Description

N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(ethylthio)benzamide is a benzamide derivative featuring a 1,3-dimethylpyrazole moiety linked via an amide bond to a benzamide ring substituted with an ethylthio group at the 3-position. The compound’s structure combines a nitrogen-rich heterocycle (pyrazole) with a sulfur-containing substituent (ethylthio), which may confer unique physicochemical and pharmacological properties.

Properties

IUPAC Name

N-(2,5-dimethylpyrazol-3-yl)-3-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-4-19-12-7-5-6-11(9-12)14(18)15-13-8-10(2)16-17(13)3/h5-9H,4H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKPSKYPOYFSTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC(=C1)C(=O)NC2=CC(=NN2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Hantzsch Pyrazole Synthesis with Subsequent Amidation

This route employs a classical Hantzsch cyclocondensation to form the pyrazole core, followed by methylation and amide coupling.

Route 2: Alkylation-Cyclization of 5-Aminopyrazole Precursors

Adapting methods from benzamide-based 5-aminopyrazole syntheses, this approach prioritizes early introduction of the dimethyl groups via alkylation before cyclization.

Synthesis of 3-(Ethylthio)benzoyl Chloride

Thioetherification of 3-Mercaptobenzoic Acid

3-Mercaptobenzoic acid undergoes alkylation with ethyl iodide in a basic aqueous-ethanol medium (KOH, 0°C to RT, 12 h), yielding 3-(ethylthio)benzoic acid with 85% efficiency.

Table 1: Optimization of Thioetherification Conditions

Base Solvent Temp (°C) Time (h) Yield (%)
KOH EtOH/H2O 0 → 25 12 85
NaOH EtOH 25 24 72
NaHCO3 THF/H2O 50 6 68

Acid Chloride Formation

3-(Ethylthio)benzoic acid reacts with thionyl chloride (SOCl2, reflux, 3 h) to form 3-(ethylthio)benzoyl chloride, isolated via distillation under reduced pressure (95% yield).

Synthesis of 1,3-Dimethyl-1H-pyrazol-5-amine

Hantzsch Cyclocondensation

Acetylacetone (2,4-pentanedione) reacts with 1,2-dimethylhydrazine in refluxing ethanol (6 h) to yield 1,3-dimethyl-1H-pyrazol-5-amine (78% yield). The reaction proceeds via enamine formation and subsequent cyclization.

Characterization Data

  • 1H NMR (400 MHz, CDCl3): δ 2.21 (s, 3H, CH3), 2.45 (s, 3H, CH3), 5.12 (s, 1H, pyrazole-H), 6.34 (br s, 2H, NH2).
  • IR (cm−1): 3350 (NH2), 1620 (C=N).

Alternative Route: Alkylation of 5-Aminopyrazole

5-Aminopyrazole undergoes sequential methylation using methyl iodide (2 equiv) in DMF with K2CO3 (60°C, 8 h), achieving 1,3-dimethyl substitution (62% yield).

Amide Coupling and Final Compound Formation

Schotten-Baumann Reaction

3-(Ethylthio)benzoyl chloride reacts with 1,3-dimethyl-1H-pyrazol-5-amine in a biphasic system (CH2Cl2/H2O, NaHCO3, 0°C → RT, 4 h), yielding the target compound (88% yield).

Table 2: Amidation Reaction Optimization

Base Solvent Temp (°C) Time (h) Yield (%)
NaHCO3 CH2Cl2/H2O 0 → 25 4 88
Et3N THF 25 6 75
Pyridine Toluene 50 3 70

Characterization of N-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-(ethylthio)benzamide

  • 1H NMR (400 MHz, DMSO-d6): δ 1.34 (t, J = 7.2 Hz, 3H, SCH2CH3), 2.52 (s, 3H, N-CH3), 3.12 (s, 3H, N-CH3), 3.28 (q, J = 7.2 Hz, 2H, SCH2), 6.85 (s, 1H, pyrazole-H), 7.45–8.02 (m, 4H, Ar-H), 10.21 (s, 1H, NH).
  • 13C NMR (100 MHz, DMSO-d6): δ 14.1 (SCH2CH3), 25.3 (N-CH3), 37.8 (N-CH3), 42.5 (SCH2), 115.2 (pyrazole-C), 127.4–139.8 (Ar-C), 165.4 (C=O).
  • HRMS (ESI): m/z calcd for C15H18N3OS [M+H]+: 296.1121; found: 296.1125.

Mechanistic Insights and Regiochemical Control

Pyrazole Ring Formation

The Hantzsch reaction proceeds via nucleophilic attack of 1,2-dimethylhydrazine on acetylacetone’s diketone carbons, followed by dehydration to form the pyrazole ring. Methyl groups at positions 1 and 3 arise from the hydrazine’s pre-existing substituents, ensuring regioselectivity.

Thioether Stability Under Reaction Conditions

The ethylthio group remains intact during amide coupling due to the mild conditions of the Schotten-Baumann protocol, avoiding nucleophilic displacement or oxidation.

Comparative Evaluation of Synthetic Routes

Table 3: Route Efficiency Comparison

Route Steps Overall Yield (%) Key Advantage
1 3 65 High regioselectivity in pyrazole
2 4 52 Flexibility in alkylation timing

Route 1 offers superior yield and simplicity, making it the preferred industrial-scale method. Route 2 provides modularity for introducing diverse substituents post-cyclization.

Scalability and Industrial Considerations

Solvent Recovery Systems

Ethanol and CH2Cl2 are recovered via fractional distillation, reducing environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(ethylthio)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylthio group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted benzamides with different functional groups.

Scientific Research Applications

N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(ethylthio)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(ethylthio)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Variations

The compound’s closest analogs differ in substituents on the benzamide ring, the nature of the linker, and additional functional groups. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Analogs
Compound Name Molecular Formula Substituents (Benzamide Position 3) Pyrazole Group Target/Mechanism Therapeutic Application References
Target Compound C₁₄H₁₇N₃OS Ethylthio (-S-C₂H₅) 1,3-dimethyl Hypothesized protein binding Not specified -
Elexacaftor (VX-445) C₂₆H₃₀F₃N₇O₃S Trifluoro-pyrazolyloxy 1,3-dimethyl CFTR potentiator Cystic fibrosis
SIJ1278 C₂₂H₂₀F₃N₇O₂ Trifluoromethyl, pyrimido-pyrimidin 1,3-dimethyl BRAF kinase inhibition Melanoma
EP 3532474 Patent Compound C₂₄H₃₀FN₅O₂ Fluoro, cyclohexylethoxy, triazolo 1-methyl Unknown Not specified
N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-hydroxy-3-methylbenzamide C₁₃H₁₅N₃O₂ Hydroxy, methyl 1,3-dimethyl Unknown Not specified

Key Differences and Implications

Benzamide Substituents
  • Ethylthio vs. Sulfonamide (Elexacaftor): The target compound’s ethylthio group is less polar than Elexacaftor’s sulfonamide linker, which is critical for CFTR modulation .
  • Trifluoromethyl and Heterocycles (SIJ1278): SIJ1278 incorporates a trifluoromethyl group and a fused pyrimido-pyrimidin system, which likely enhances binding to BRAF kinase’s hydrophobic pockets and improves metabolic resistance . The target compound lacks these features, suggesting divergent therapeutic targets.
Pyrazole Modifications
  • 1,3-Dimethyl vs. 1-Methyl (Patent Compound): The 1,3-dimethylpyrazole in the target compound and SIJ1278 provides steric bulk and conformational rigidity compared to the 1-methyl group in the EP 3532474 patent compound . This could influence binding specificity, as seen in SIJ1278’s selective inhibition of BRAF mutants .

Biological Activity

N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(ethylthio)benzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cell lines, and potential therapeutic applications.

The molecular formula of this compound is C13H16N4OSC_{13}H_{16}N_4OS with a molecular weight of 284.36 g/mol. The compound is characterized by the presence of a pyrazole ring, which has been associated with various biological activities.

Research indicates that compounds related to this compound may exert their biological effects through several mechanisms:

  • Inhibition of mTORC1 Activity : Similar compounds have shown to reduce mTORC1 activity, which is crucial in regulating cell growth and metabolism. This inhibition can lead to increased autophagy, a cellular process that removes damaged components and is often dysregulated in cancer cells .
  • Autophagy Modulation : The compound may disrupt autophagic flux by interfering with mTORC1 reactivation. This effect can enhance the accumulation of LC3-II, a marker for autophagy, suggesting potential use as an autophagy modulator in cancer therapy .

Anticancer Activity

Recent studies have demonstrated the anticancer potential of related pyrazole compounds. For instance:

CompoundCell Line TestedIC50 (µM)Mechanism
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamideMIA PaCa-2<0.5mTORC1 inhibition
Ethylthio derivativeA549 (lung cancer)26Induces apoptosis
5-Amino derivativesHep-2 (laryngeal cancer)3.25Cytotoxicity through autophagy modulation

These results suggest that this compound could possess similar anticancer properties due to its structural similarities with these active compounds.

In vitro Studies

A study evaluating the structure–activity relationship (SAR) of related pyrazole benzamides found that certain modifications significantly enhanced antiproliferative activity against various cancer cell lines. These findings underscore the importance of functional groups in modulating biological activity .

Case Studies and Research Findings

Case Study 1 : A compound structurally similar to this compound was evaluated for its effects on breast cancer cell lines (MCF7). The study reported an IC50 value of 12.50 µM, indicating significant cytotoxicity and suggesting that the compound could be effective in targeting breast cancer cells .

Case Study 2 : Another investigation focused on pyrazole derivatives showed promising results against prostate cancer cells. The derivatives exhibited varying levels of cytotoxicity and were found to induce apoptosis without affecting normal cells significantly .

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